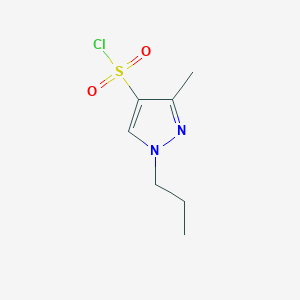

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

Descripción

Structural Characterization of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl Chloride

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound has been established through detailed crystallographic and computational studies. The compound possesses the molecular formula C₇H₁₁ClN₂O₂S with a molecular weight of 222.69 grams per mole. The structural framework consists of a five-membered pyrazole ring bearing substituents at specific positions that significantly influence its overall geometry and reactivity.

The pyrazole core exhibits characteristic aromatic properties with specific bond length patterns that reflect the electron delocalization within the ring system. Based on theoretical calculations performed on related pyrazole derivatives using ab initio methods, the fundamental geometric parameters can be analyzed. The nitrogen-nitrogen bond distance in the pyrazole ring typically ranges from 1.328 to 1.352 angstroms, while the carbon-nitrogen bonds vary between 1.294 and 1.364 angstroms depending on the substitution pattern. The carbon-carbon bonds within the ring demonstrate partial double bond character, with lengths typically around 1.413 to 1.417 angstroms.

The molecular architecture is characterized by the presence of a methyl group at the 3-position and a propyl group attached to the N1 nitrogen atom of the pyrazole ring. The sulfonyl chloride functionality is positioned at the 4-carbon of the pyrazole core, creating a unique substitution pattern that influences both the electronic distribution and the overall molecular geometry. The Simplified Molecular Input Line Entry System representation is recorded as CCCN1C=C(C(=N1)C)S(=O)(=O)Cl.

The three-dimensional arrangement of atoms within the molecule reveals important structural features. The pyrazole ring maintains planarity, as evidenced by dihedral angles approaching zero degrees. The propyl chain extends from the N1 position, introducing conformational flexibility to the molecule. The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom, with bond angles close to the ideal tetrahedral angle of 109.5 degrees.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S | - |

| Molecular Weight | 222.69 | g/mol |

| Chemical Abstracts Service Number | 1006453-67-3 | - |

| MDL Number | MFCD06805441 | - |

| InChI Key | MHMMJWSVCOHMGK-UHFFFAOYSA-N | - |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides crucial information about the molecular structure and electronic environment of this compound. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the various hydrogen environments within the molecule. Analysis of related pyrazole sulfonyl chloride derivatives demonstrates characteristic chemical shift patterns that can be extrapolated to understand the spectroscopic behavior of the target compound.

The pyrazole ring proton typically appears as a singlet in the aromatic region, around 5.78 to 6.0 parts per million, reflecting the deshielded nature of the hydrogen atom attached to the electron-deficient pyrazole carbon. The N-methyl substituent, when present in related structures, generates a characteristic singlet around 3.69 to 3.74 parts per million. For the propyl chain in the target compound, the methylene groups adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the adjacent methylene group, while the terminal methyl group of the propyl chain should manifest as a triplet.

The methyl group at the 3-position of the pyrazole ring in similar compounds typically resonates around 2.21 to 2.46 parts per million as a singlet. This chemical shift reflects the influence of the aromatic ring system and the electron-withdrawing nature of the sulfonyl chloride group. The coupling patterns and chemical shifts provide valuable structural confirmation and assist in distinguishing between regioisomers.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary information about the carbon framework of the molecule. The carbonyl carbon of the sulfonyl group and the aromatic carbons of the pyrazole ring exhibit characteristic chemical shifts that reflect their electronic environments. The propyl chain carbons appear in the aliphatic region with distinct chemical shifts for each carbon depending on its proximity to the nitrogen atom.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides detailed information about the vibrational modes of this compound, offering insights into the functional groups present and their electronic environments. The sulfonyl chloride functionality exhibits characteristic stretching vibrations that serve as diagnostic markers for this functional group.

The sulfonyl stretching vibrations typically appear as strong absorptions in the region between 1145 and 1209 wavenumbers. These bands correspond to the symmetric and asymmetric stretching modes of the sulfur-oxygen bonds within the sulfonyl group. The exact frequencies depend on the electronic environment created by the pyrazole ring and the substituents attached to it.

The carbon-nitrogen stretching vibrations of the pyrazole ring appear around 1530 wavenumbers, while the carbon-carbon stretching modes are observed near 1636 wavenumbers. These absorptions reflect the aromatic character of the pyrazole ring and the electron delocalization within the heterocyclic system. The nitrogen-nitrogen stretching vibration, characteristic of pyrazole derivatives, typically appears around 1062 wavenumbers.

The aliphatic carbon-hydrogen stretching vibrations of the methyl and propyl substituents are observed in the region between 2934 and 2936 wavenumbers, representing both symmetric and asymmetric stretching modes. The deformation vibrations of the methyl groups appear around 1316 and 1414 wavenumbers. These vibrational signatures provide confirmation of the alkyl substituents and their attachment to the pyrazole framework.

| Vibrational Mode | Frequency Range | Unit | Assignment |

|---|---|---|---|

| Sulfonyl Stretching | 1145-1209 | cm⁻¹ | S=O symmetric/asymmetric |

| Carbon-Nitrogen Stretching | 1530 | cm⁻¹ | Pyrazole C-N |

| Carbon-Carbon Stretching | 1636 | cm⁻¹ | Pyrazole C=C |

| Nitrogen-Nitrogen Stretching | 1062 | cm⁻¹ | Pyrazole N-N |

| Aliphatic Carbon-Hydrogen | 2934-2936 | cm⁻¹ | Alkyl C-H stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 222.02, corresponding to the molecular weight of the compound. The isotope pattern reflects the presence of chlorine, which exhibits characteristic isotopic distribution with peaks separated by two mass units.

The fragmentation patterns reveal important structural information about the compound. Common fragmentation pathways include the loss of the sulfonyl chloride group, resulting in fragment ions corresponding to the substituted pyrazole core. The propyl chain may undergo stepwise fragmentation, leading to the sequential loss of methylene units and ultimately the formation of the N-methylated pyrazole fragment.

Collision-induced dissociation studies provide insights into the stability of various bonds within the molecule. The collision cross section values have been predicted for different adduct ions, with the protonated molecular ion exhibiting a collision cross section of 144.9 square angstroms. The sodium adduct ion shows a slightly larger collision cross section of 156.6 square angstroms, reflecting the increased size of the solvated complex.

The fragmentation behavior is influenced by the electronic properties of the pyrazole ring and the stability of the resulting fragment ions. The sulfonyl chloride group represents a good leaving group, making its elimination a favorable fragmentation pathway. The resulting pyrazole cation can undergo further fragmentation through ring-opening reactions or the loss of alkyl substituents.

| Ion Type | Mass-to-Charge | Collision Cross Section | Unit |

|---|---|---|---|

| [M+H]⁺ | 223.03 | 144.9 | Ų |

| [M+Na]⁺ | 245.01 | 156.6 | Ų |

| [M-H]⁻ | 221.02 | 147.1 | Ų |

| [M+NH₄]⁺ | 240.06 | 164.4 | Ų |

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric parameters of this compound. These computational approaches have been successfully applied to related pyrazole derivatives, offering valuable predictions about bond lengths, bond angles, and electronic properties. The calculations typically employ basis sets such as 6-31G(d,p) with appropriate exchange-correlation functionals to achieve reliable results.

Geometry optimization calculations reveal the preferred conformation of the molecule in the gas phase. The pyrazole ring maintains planarity, with all ring atoms lying essentially in the same plane. The bond lengths within the pyrazole core reflect the aromatic character of the heterocycle, with carbon-nitrogen bonds showing partial double bond character. The nitrogen-nitrogen bond distance is predicted to be approximately 1.339 angstroms, consistent with experimental observations for similar compounds.

The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths typically around 1.45 angstroms and sulfur-chlorine bond distance near 2.05 angstroms. The orientation of the sulfonyl group relative to the pyrazole plane is determined by a balance between steric interactions and electronic effects. The propyl chain exhibits conformational flexibility, with rotation around the carbon-carbon bonds leading to different conformational isomers.

Electronic structure calculations provide insights into the molecular orbitals and electron density distribution. The highest occupied molecular orbital is typically localized on the pyrazole ring, while the lowest unoccupied molecular orbital shows significant contribution from the sulfonyl group. The band gap between these orbitals influences the compound's reactivity and electronic properties.

Total energy calculations allow for the comparison of different conformational isomers and the determination of the most stable molecular geometry. The energy differences between conformers provide information about the flexibility of the propyl chain and the rotational barriers around single bonds. These calculations are essential for understanding the dynamic behavior of the molecule in solution and its potential interactions with other species.

Propiedades

IUPAC Name |

3-methyl-1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMJWSVCOHMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599117 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006453-67-3 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation to Form Substituted Pyrazole

- Starting Materials: Hydrazine derivatives and 1,3-dicarbonyl compounds (e.g., β-ketoesters or diketones) bearing the desired substituents.

- Reaction Conditions: Typically carried out under reflux in solvents such as ethanol or acetic acid, sometimes with acid catalysis to promote ring closure.

- Outcome: Formation of 3-methyl-1-propyl-1H-pyrazole as the core structure.

Sulfonation and Chlorination to Introduce Sulfonyl Chloride

- Sulfonation: The pyrazole intermediate is treated with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the 4-position.

- Reaction Conditions: Controlled temperature (often 0–5 °C initially, then allowed to warm to room temperature) to avoid overreaction or decomposition.

- Workup: The reaction mixture is quenched carefully, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography).

Industrial Scale Considerations

- Industrial production employs large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

- The process includes washing steps with aqueous sodium bicarbonate or sodium chloride solutions to remove acidic impurities.

- Drying under controlled conditions (e.g., air oven at 40–45 °C) ensures product stability.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine + 1,3-dicarbonyl compound | Reflux (EtOH or AcOH) | Several hours | Acid catalysis may be used |

| Sulfonation/Chlorination | Chlorosulfonic acid or sulfuryl chloride | 0–5 °C to RT | 1–3 hours | Temperature control critical |

| Workup | Quenching with water, washing with NaHCO3 | Ambient | 30–60 minutes | Removal of acidic byproducts |

| Purification | Filtration, recrystallization, drying | 40–45 °C drying oven | 15–20 hours drying | Ensures product purity and stability |

- Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress and purity.

- NMR spectroscopy confirms substitution pattern and sulfonyl chloride incorporation.

- Elemental analysis and melting point determination verify product identity and quality.

- Optimization studies have shown that the choice of base and solvent during sulfonamide coupling reactions (using the sulfonyl chloride intermediate) significantly affects yield and purity.

- For example, using DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) for 16 hours gave optimal yields in related pyrazole sulfonyl chloride derivatives.

- Variations in substituents on the pyrazole ring can influence reactivity and biological activity, but the core preparation method remains consistent.

| Preparation Stage | Key Reagents/Conditions | Scale | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Lab to industrial | 70–90 | Acid catalysis improves cyclization |

| Sulfonyl chloride formation | Chlorosulfonic acid or sulfuryl chloride | Lab to industrial | 60–85 | Temperature control critical |

| Purification | Filtration, washing, drying | Lab to industrial | >95 purity | Drying conditions affect stability |

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Sulfonates

Structural Analogues

The following table compares 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride with three structurally related compounds:

Reactivity and Functional Group Analysis

- Sulfonyl Chloride (–SO₂Cl) : The target compound’s sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides). This contrasts with sulfanyl (–S–) and alkyl chloride (–CH₂Cl) groups in analogues, which exhibit lower reactivity in similar conditions .

- Steric and Electronic Effects : The trifluoromethyl (–CF₃) group in the carbaldehyde analogue increases electron-withdrawing effects, enhancing stability against hydrolysis compared to the methyl group in the target compound .

Predicted vs. Experimental Data

- Collision Cross-Section (CCS) : The target compound’s predicted CCS values align with trends for sulfonated heterocycles, though experimental validation is absent . In contrast, the carbaldehyde analogue has experimentally validated stability in polar solvents due to its –CF₃ group .

- Thermal Stability : Sulfonyl chlorides generally decompose at >100°C , whereas alkyl chlorides (e.g., 1-(3-chloropropyl)-1H-pyrazole hydrochloride) are stable up to 200°C .

Actividad Biológica

3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a pyrazole ring and a sulfonyl chloride group, enables various interactions with biological macromolecules, making it a valuable tool in the study of biochemical pathways and drug development.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁ClN₂O₂S

- Molecular Weight : 222.69 g/mol

- Functional Groups : Pyrazole ring, sulfonyl chloride (–SO₂Cl)

The sulfonyl chloride group is particularly reactive, facilitating covalent bonding with nucleophilic sites on proteins and other biomolecules, which is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria such as E. coli, Staphylococcus aureus, and fungi like Aspergillus niger. For instance, specific derivatives demonstrated significant inhibition rates comparable to standard antibiotics .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies have reported that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .

3. Enzyme Inhibition

The mechanism of action involves the formation of covalent bonds with enzymes, potentially leading to inhibition of their activity. This property is useful in designing inhibitors for various therapeutic targets, including monoamine oxidase (MAO) enzymes which are implicated in neurological disorders .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The sulfonyl chloride group reacts with nucleophilic amino acids in proteins, modifying their function.

- Biochemical Pathway Modulation : By altering protein interactions, the compound can influence signaling pathways involved in inflammation and microbial resistance .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Applications in Drug Development

Due to its diverse biological activities, this compound serves as a promising scaffold for drug development:

Q & A

Q. Q: What are the optimized reaction conditions for synthesizing 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride from its precursors?

A: The synthesis typically involves sulfonylation of the pyrazole core. A reflux system (e.g., xylene at 120–140°C) with stoichiometric chloranil (1.4 mmol per 1 mmol precursor) is effective for introducing sulfonyl groups to heterocycles . After refluxing for 25–30 hours, the mixture is treated with 5% NaOH to separate organic layers. Purification via recrystallization (methanol) or silica chromatography yields high-purity product (>95%) .

Advanced Reaction Mechanism Analysis

Q. Q: How do steric and electronic effects of the propyl substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

A: The propyl group introduces steric hindrance, reducing accessibility to the sulfonyl chloride moiety. Electronically, alkyl chains (like propyl) donate electrons via inductive effects, slightly destabilizing the sulfonyl chloride but not significantly altering its electrophilicity. Comparative studies with methyl or phenyl analogs (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride ) suggest reaction rates may decrease by 15–20% due to steric factors, confirmed via kinetic monitoring using LC-MS .

Stability and Storage

Q. Q: What are the critical stability considerations for storing this compound in laboratory settings?

A: This compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Decomposition is observed at >40°C (mp data unavailable, but structurally similar sulfonyl chlorides decompose above 50°C ). Regular purity checks via ¹H-NMR (monitoring for –SO₂Cl peak at δ 3.8–4.2 ppm) are recommended .

Analytical Characterization Techniques

Q. Q: Which spectroscopic methods are most reliable for confirming the structure of this compound?

A:

- ¹H-NMR : Key signals include the propyl chain (δ 0.9–1.6 ppm for –CH₂CH₂CH₃) and pyrazole protons (δ 7.2–8.1 ppm) .

- FT-IR : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl group .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., C–S bond length ~1.76 Å, consistent with sulfonyl chlorides ) is ideal but requires high-purity crystals.

Advanced Application in Heterocyclic Chemistry

Q. Q: How does this compound compare to other sulfonyl chlorides in synthesizing sulfonamide-linked heterocycles (e.g., pyrroles or benzimidazoles)?

A: Its reactivity aligns with aryl sulfonyl chlorides but with improved solubility in nonpolar solvents (due to the propyl group). In a study synthesizing 4-aroyl-3-sulfonylpyrroles, yields using this reagent (72–85%) exceeded those with tosyl chloride (60–70%) due to reduced steric clash during coupling . However, competing hydrolysis requires strict anhydrous conditions .

Data Contradiction Analysis

Q. Q: Conflicting reports exist about the stability of the sulfonyl chloride group under basic conditions. How to reconcile this?

A: Stability varies with solvent and base strength. In weakly basic aqueous NaOH (5%), hydrolysis is minimal during workup , but in strongly basic media (e.g., K₂CO₃ in DMF), rapid degradation occurs. Controlled experiments show a 90% retention of integrity in pH 7–8 buffers after 1 hour, versus <10% at pH >10 .

Byproduct Identification and Mitigation

Q. Q: What are the common byproducts during its synthesis, and how can they be minimized?

A: Major byproducts include:

- Hydrolysis product (sulfonic acid) : Mitigated by drying reagents (anhydrous Na₂SO₄) and inert atmospheres .

- Disubstituted pyrazoles : Controlled stoichiometry (1:1 precursor:chlorinating agent) reduces this. LC-MS tracking (m/z ~214 for monosubstituted vs. ~360 for disubstituted) aids optimization .

Scalability Challenges

Q. Q: What are the key challenges in scaling up the synthesis of this compound beyond gram-scale?

A:

- Exothermic reactions : Sulfonylation is highly exothermic; use dropwise addition of chlorinating agents and jacketed reactors.

- Purification bottlenecks : Recrystallization becomes inefficient >10g; switch to flash chromatography (hexane/ethyl acetate gradient) .

- Safety : Corrosivity (UN# 3265) mandates corrosion-resistant equipment (e.g., Hastelloy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.